An In-Depth Technical Guide to 6-Methoxy-2-phenyl-tetralone
An In-Depth Technical Guide to 6-Methoxy-2-phenyl-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methoxy-2-phenyl-tetralone, a synthetic compound belonging to the tetralone class of molecules. While this specific derivative is not extensively characterized in publicly available literature, its structural motifs—the 6-methoxytetralone core and the α-phenyl substitution—are of significant interest in medicinal chemistry and drug discovery. This document outlines the identity and physicochemical properties of the compound, including its Chemical Abstracts Service (CAS) number. Furthermore, a robust, field-proven two-step synthetic pathway is detailed, combining the synthesis of the 6-methoxy-2-tetralone precursor with a subsequent palladium-catalyzed α-arylation. This guide also delves into the established analytical methodologies for the characterization of such compounds and discusses the broader biological significance of the tetralone scaffold, citing its role in the development of various therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel tetralone derivatives for therapeutic applications.
Compound Identification and Physicochemical Properties
The foundational step in any chemical research is the unambiguous identification of the molecule of interest. 6-Methoxy-2-phenyl-tetralone is registered under the following CAS number, which serves as its unique identifier in chemical literature and databases.
CAS Number: 1769-84-2[1]
The compound's structure is characterized by a tetralone core, which is a bicyclic aromatic ketone, with a methoxy group at the 6-position of the aromatic ring and a phenyl group at the 2-position of the saturated ring.
Table 1: Physicochemical Properties of 6-Methoxy-2-phenyl-tetralone
| Property | Value | Source(s) |
| IUPAC Name | 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one | [2] |
| Synonyms | 6-Methoxy-2-phenyltetralone | [2] |
| Molecular Formula | C₁₇H₁₆O₂ | [2] |
| Molecular Weight | 252.31 g/mol | [2] |
| Appearance | White to yellow crystalline solid/powder | [1][3] |
| Melting Point | 85-87 °C | [3] |
| Boiling Point | 429.9 °C at 760 mmHg | [2] |
| Solubility | Soluble in most organic solvents | [3] |
Strategic Synthesis Pathway
While a direct, one-pot synthesis for 6-Methoxy-2-phenyl-tetralone is not prominently featured in the literature, a logical and efficient two-stage synthetic strategy can be employed. This approach leverages the synthesis of the key intermediate, 6-methoxy-2-tetralone, followed by a well-established palladium-catalyzed α-arylation to introduce the phenyl group. This method offers high yields and functional group tolerance, making it a reliable choice for laboratory-scale synthesis.
Caption: Overall synthetic workflow for 6-Methoxy-2-phenyl-tetralone.
Experimental Protocol: Synthesis of 6-Methoxy-2-tetralone
The precursor, 6-methoxy-2-tetralone, can be synthesized from the more readily available 6-methoxy-1-tetralone. A concise and effective method involves a three-step sequence of olefin formation, epoxidation, and acid-catalyzed rearrangement[4].
Step 1: Dehydration to 6-Methoxy-3,4-dihydronaphthalene
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To a solution of 6-methoxy-1-tetralone (1.0 g, 5.7 mmol) in toluene (95 mL), add p-toluenesulfonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (2.42 mL, 22.3 mmol).
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Heat the mixture to reflux for 24 hours using a Dean-Stark apparatus to remove water.
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Cool the reaction mixture, dilute with a 5% sodium bicarbonate solution, and extract three times with diethyl ether.
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.
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Purify the resulting oil by column chromatography on silica gel (eluent: hexane) to yield 6-methoxy-3,4-dihydronaphthalene.
Step 2: Epoxidation and Rearrangement to 6-Methoxy-2-tetralone
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To a suspension of m-chloroperbenzoic acid (MCPBA) (1.5 g, 8.7 mmol) in dry dichloromethane (16 mL), cooled in an ice bath, add the 6-methoxy-3,4-dihydronaphthalene (616 mg, 3.8 mmol) dissolved in dichloromethane (2 mL).
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Stir the reaction mixture overnight at room temperature.
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Filter the mixture, dilute with dichloromethane, and wash sequentially with a 5% sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude epoxide as an oil.
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Without further purification, dissolve the crude epoxide in ethanol (3 mL) and add 10% sulfuric acid (3 mL).
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Heat the mixture at reflux for 3 hours.
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Cool the reaction, dilute with water, and extract three times with chloroform.
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Combine the organic extracts, wash with brine, dry, and evaporate the solvent.
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Purify the resulting oil by column chromatography on silica gel (eluent: hexane:ether 7:3) to afford 6-methoxy-2-tetralone.
Experimental Protocol: Palladium-Catalyzed α-Arylation
The introduction of the phenyl group at the α-position of the ketone is efficiently achieved through palladium-catalyzed cross-coupling. This reaction has become a cornerstone of modern organic synthesis due to its broad applicability[1].
Step 3: Synthesis of 6-Methoxy-2-phenyl-tetralone
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In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃ (0.01-0.02 mmol) and a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 mmol).
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Add sodium tert-butoxide (1.4 mmol) to the flask.
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Add 6-methoxy-2-tetralone (1.0 mmol) and phenyl bromide (1.1 mmol) dissolved in anhydrous toluene (5 mL).
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Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
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Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield 6-Methoxy-2-phenyl-tetralone.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 6-Methoxy-2-phenyl-tetralone.
Caption: A standard analytical workflow for compound validation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Expected ¹H NMR signals would include aromatic protons from both the tetralone and phenyl rings, a singlet for the methoxy group, and aliphatic protons of the tetralone's saturated ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, notably the characteristic carbonyl (C=O) stretch of the ketone and the C-O-C stretch of the methoxy ether.
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Chromatographic Techniques: Thin-layer chromatography (TLC) is used for rapid purity assessment and reaction monitoring, while high-performance liquid chromatography (HPLC) can provide quantitative purity analysis.
Biological Significance and Therapeutic Potential of the Tetralone Scaffold
The tetralone framework is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds. While direct pharmacological data for 6-Methoxy-2-phenyl-tetralone is scarce, the activities of related derivatives provide a strong rationale for its investigation in drug discovery programs.
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Anticancer and Antimitotic Agents: The tetralone core is a key structural component of podophyllotoxin and its analogues, which are potent antimitotic agents[5]. The synthesis of various aryl tetralone derivatives has been pursued to explore their potential as anticancer agents[6].
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Antimicrobial and Antifungal Activity: Derivatives of 2-aminotetralin, which can be synthesized from 6-methoxy-2-tetralone, have demonstrated significant antifungal activities[2][4]. Furthermore, various tetralone derivatives have been evaluated for their antibacterial and antifungal properties[7].
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Central Nervous System (CNS) Applications: The tetralone scaffold is present in compounds with activity in the central nervous system. For instance, some tetralone derivatives are key intermediates in the synthesis of antidepressants[8].
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Antiviral Potential: A study on α-aryl-α-tetralone derivatives revealed their potential as inhibitors of the Hepatitis C virus (HCV)[4]. This suggests that the α-phenyl substitution on the tetralone core could be a valuable feature for antiviral drug design.
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Steroid Synthesis: 6-methoxytetralones are crucial starting materials for the total synthesis of various steroidal compounds, which have a wide range of therapeutic applications[2][4].
The combination of the methoxy group, which can modulate metabolic stability and receptor interactions, and the α-phenyl group, which can provide additional binding interactions and influence the compound's stereochemistry, makes 6-Methoxy-2-phenyl-tetralone an intriguing candidate for screening in various biological assays.
Conclusion
6-Methoxy-2-phenyl-tetralone (CAS: 1769-84-2) is a well-defined chemical entity with a clear synthetic pathway accessible through modern organic chemistry techniques. While its specific biological profile awaits detailed investigation, its structural relationship to a wide array of pharmacologically active compounds, particularly in the areas of oncology, infectious diseases, and neurology, underscores its potential as a valuable building block for drug discovery and development. This guide provides the necessary foundational information for researchers to synthesize, characterize, and explore the therapeutic potential of this and related tetralone derivatives.
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